Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with methyl isocyanate to form the intermediate 1-(3-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-phenylazobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-nitrophenyl)phenyl-
- Urea, 1-(3-bromophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-methylphenyl)phenyl-
Uniqueness
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is unique due to the presence of both the chlorophenyl and phenylazo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
349495-71-2 |
---|---|
Molekularformel |
C20H17ClN4O |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-1-methyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H17ClN4O/c1-25(19-9-5-6-15(21)14-19)20(26)22-16-10-12-18(13-11-16)24-23-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,26) |
InChI-Schlüssel |
GPEXTIXSMGTHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.